molecular formula C26H16ClF9N2O2 B609373 6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-2-ol CAS No. 2289690-31-7

6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-2-ol

Cat. No. B609373
CAS RN: 2289690-31-7
M. Wt: 594.8616
InChI Key: CKLCWLSEYDDTCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MYCi361, also known as NUCC-0196361, is a MYC inhibitor with the Kd of 3.2 μM for binding to MYC. MYCi361 suppresses tumor growth and enhances anti-PD1 immunotherapy.

Scientific Research Applications

  • Anti-microbial, Anti-oxidant, and Anti-cancer Activities : A study by Bhat et al. (2016) explored the synthesis of new 1,2,3-triazolyl chalcone derivatives, which are structurally related to the compound . These derivatives exhibited broad-spectrum anti-microbial and anti-oxidant activities, and some showed moderate to excellent anti-cancer activities on breast cancer cell lines (Bhat et al., 2016).

  • pKa Determination and Biological Media Applications : Jones et al. (1996) synthesized a series of trifluoromethylazoles, similar to the compound of interest. They determined the pKa values of these compounds, identifying their potential use in measuring pH in biological media through 19F NMR spectroscopy (Jones et al., 1996).

  • Synthesis and Structural Analysis : Boltacheva et al. (2012) investigated the reaction of 3(5)-methyl-5(3)-trifluoromethylpyrazole with chloroform, leading to compounds structurally related to the one . They provided insights into the synthesis process and structure of fluorinated analogs of tris(pyrazol-1-yl)methane (Boltacheva et al., 2012).

  • Electroluminescence in OLEDs : Su et al. (2021) researched pyrazol-pyridine ligands, similar to the compound , for use in orange-red iridium (III) complexes in OLEDs. They observed high phosphorescence quantum yields and efficiencies, suggesting potential applications in organic light-emitting devices (Su et al., 2021).

  • Antimicrobial and Antioxidant Potential : Another study by Bhat et al. (2016) synthesized 1,2,3-triazolyl pyrazole derivatives. They found that these compounds displayed a broad spectrum of antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016).

  • Potential Anti-Inflammatory, Analgesic, and Anticancer Properties : Küçükgüzel et al. (2013) synthesized novel derivatives from celecoxib, a structurally similar compound. These derivatives were evaluated for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013).

Mechanism of Action

Target of Action

MYCi361 primarily targets the c-Myc protein , a transcription factor that plays a crucial role in cell growth, differentiation, metabolism, and death . c-Myc is frequently dysregulated in many human cancers and is involved in up to 70% of all human cancers .

Mode of Action

MYCi361 binds directly to c-Myc, disrupting the formation of c-Myc/Max dimers, which are essential for the transcriptional activity of c-Myc . This disruption leads to the inhibition of c-Myc’s function .

Biochemical Pathways

The disruption of c-Myc/Max dimers by MYCi361 enhances the phosphorylation of c-Myc on threonine-58 . This increased phosphorylation triggers the proteasome-mediated degradation of c-Myc . The degradation of c-Myc leads to the impairment of c-Myc-driven gene expression, affecting various cellular processes such as proliferation, metabolism, biosynthesis, and apoptosis .

Pharmacokinetics

MYCi361 has shown promising pharmacokinetic properties. It has a high plasma concentration, a long half-life, and improved tumor penetration . These properties contribute to its bioavailability and efficacy in vivo .

Result of Action

The action of MYCi361 leads to the suppression of tumor growth . By inhibiting c-Myc, MYCi361 impairs the proliferation of tumor cells and induces their death . In addition, MYCi361 treatment has been observed to increase tumor immune cell infiltration .

Action Environment

The efficacy and stability of MYCi361 can be influenced by the tumor immune microenvironment. MYCi361 treatment has been shown to modulate the tumor immune microenvironment by increasing the expression of the immune-checkpoint protein PD-L1 . This modulation provides a rationale for combining MYCi361 with anti–PD-1/PD-L1 therapy to enhance antitumor efficacy .

Biochemical Analysis

Biochemical Properties

MYCi361 binds directly to MYC, inhibiting its function and promoting its degradation by enhancing GSK3β–mediated phosphorylation . The Kd of MYCi361 for binding to MYC is 3.2 μM .

Cellular Effects

MYCi361 has been shown to suppress tumor growth in various types of cells . It influences cell function by disrupting MYC/MAX complexes, promoting MYC T58 phosphorylation, and consequently increasing proteasome-mediated MYC degradation . This leads to the impairment of MYC-driven gene expression .

Molecular Mechanism

The molecular mechanism of action of MYCi361 involves direct binding to MYC, disrupting MYC/MAX heterodimerization, and enhancing MYC degradation . This results in the impairment of MYC-driven gene expression .

Temporal Effects in Laboratory Settings

MYCi361 has shown evidence of in vivo toxicity, which may include on-target and off-target effects . An improved analog, MYCi975, showed remarkable tolerability .

Dosage Effects in Animal Models

MYCi361 has demonstrated significant anti-tumor efficacy in mice . It has a narrow therapeutic index, indicating that the effects of the product vary with different dosages .

Metabolic Pathways

MYC, the target of MYCi361, is a master transcription factor responsible for regulating essential cellular processes, including proliferation, metabolism, biosynthesis, and apoptosis . Therefore, MYCi361 likely impacts these metabolic pathways.

Subcellular Localization

Since MYCi361 targets MYC, a nuclear protein, it is likely that MYCi361 also localizes to the nucleus to exert its effects

properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-chlorophenyl)methoxy]-6-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16ClF9N2O2/c1-38-19(11-21(37-38)26(34,35)36)18-6-7-20(40-12-13-2-4-17(27)5-3-13)22(23(18)39)14-8-15(24(28,29)30)10-16(9-14)25(31,32)33/h2-11,39H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLCWLSEYDDTCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)Cl)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16ClF9N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the mechanism of action of MYCi361 and how does it impact tumor cells?

A1: MYCi361 acts as a small molecule inhibitor of the MYC protein. [] It functions by engaging with MYC inside cells, disrupting the formation of the MYC/MAX heterodimer, a complex essential for MYC's transcriptional activity. [] This disruption leads to the inhibition of MYC-regulated gene expression, ultimately affecting various cellular processes controlled by MYC. Additionally, MYCi361 promotes the phosphorylation of MYC at the threonine-58 residue. [] This phosphorylation event marks the protein for degradation by the proteasome, further decreasing MYC levels within the cell. [] The combined effect of these mechanisms leads to decreased tumor cell proliferation and promotes a form of cell death that is immunogenic, meaning it can trigger an immune response against the tumor. []

Q2: How does MYCi361 treatment influence the tumor microenvironment and the response to anti-PD1 immunotherapy?

A2: Research shows that MYCi361 treatment leads to an increase in tumor-infiltrating lymphocytes, which are immune cells that can recognize and attack cancer cells. [] Additionally, MYCi361 treatment induces the expression of PD-L1 on tumor cells. [] While PD-L1 is often associated with immune evasion, its upregulation in this context, combined with increased immune cell infiltration, suggests that MYCi361 treatment can sensitize tumors to anti-PD1 immunotherapy. [] This sensitization occurs because anti-PD1 therapy works by blocking the interaction between PD-1 on immune cells and PD-L1 on tumor cells, unleashing the immune system to attack the tumor.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.